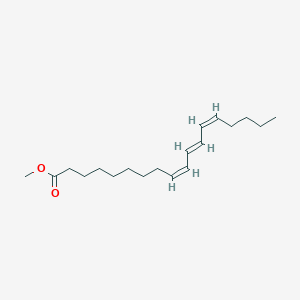

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate

Vue d'ensemble

Description

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate, also known as methyl punicate, is a fatty acid methyl ester. This compound can be isolated from the seeds of Punica granatum L. (pomegranate) and exhibits significant biological activities, including antitumor efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate can be synthesized through the esterification of punicic acid. The process involves the reaction of punicic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves the extraction of punicic acid from pomegranate seeds followed by its esterification. Supercritical fluid extraction methods are often employed to obtain high-purity punicic acid, which is then esterified to produce the methyl ester .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, producing saturated fatty acid methyl esters.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic reagents such as Grignard reagents can be used for substitution reactions.

Major Products

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Various substituted fatty acid methyl esters depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Studies

Methyl α-eleostearate is studied for its role in cell membrane dynamics and lipid metabolism. Its incorporation into phospholipid bilayers influences membrane fluidity and permeability, which is crucial for cellular function.

Anti-inflammatory and Antioxidant Properties

Research indicates that methyl α-eleostearate exhibits potential anti-inflammatory effects by modulating inflammatory pathways. It has been investigated for its ability to reduce oxidative stress in various biological models.

Food Science

This compound is used as a food additive due to its emulsifying properties. It enhances the stability of food products, improving texture and shelf life.

Cosmetic Applications

In cosmetics, methyl α-eleostearate serves as an emollient and skin conditioning agent. Its hydrating properties make it valuable in formulations aimed at improving skin texture and moisture retention.

Biodiesel Production

Methyl α-eleostearate can be synthesized from vegetable oils rich in oleic acid through transesterification processes. Its use as a biodiesel feedstock is being explored due to its favorable combustion properties and lower emissions compared to traditional fossil fuels.

Lubricant Additive

Due to its viscosity characteristics, methyl α-eleostearate is utilized in formulating lubricant additives that enhance performance under high-temperature conditions.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "The Role of Methyl α-eleostearate in Modulating Inflammatory Responses" | Investigates the anti-inflammatory effects of methyl α-eleostearate on macrophage activity | Demonstrated significant reduction in pro-inflammatory cytokines |

| "Biodiesel Production from Vegetable Oils" | Explores the efficiency of methyl α-eleostearate as a biodiesel source | Found comparable energy output to conventional biodiesel with lower particulate emissions |

| "Effects of Lipid Composition on Skin Hydration" | Examines the impact of various lipids including methyl α-eleostearate on skin moisture retention | Concluded that formulations containing methyl α-eleostearate significantly improved hydration levels |

Mécanisme D'action

The antitumor activity of methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate is attributed to its ability to interfere with the tumor cell cycle, drug resistance, and angiogenesis. It targets specific molecular pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .

Comparaison Avec Des Composés Similaires

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate is unique due to its conjugated triene structure, which imparts distinct chemical and biological properties. Similar compounds include:

Methyl linoleate: A fatty acid methyl ester with two double bonds.

Methyl oleate: A fatty acid methyl ester with one double bond.

Methyl stearate: A saturated fatty acid methyl ester with no double bonds.

These compounds differ in their degree of unsaturation and biological activities, with this compound being particularly notable for its antitumor efficacy .

Activité Biologique

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate, commonly referred to as methyl punicate , is a fatty acid methyl ester derived from punicic acid, which is predominantly found in pomegranate seed oil. This compound has garnered attention in recent years due to its notable biological activities, particularly in the fields of oncology and inflammation.

- Molecular Formula : C₁₉H₃₂O₂

- Molecular Weight : 292.46 g/mol

- CAS Number : 95497-55-5

Antitumor Effects

Research indicates that methyl punicate exhibits significant antitumor properties . It has been shown to interfere with the tumor cell cycle and reduce drug resistance in various cancer cell lines. Specifically, studies have demonstrated that it can inhibit angiogenesis—the formation of new blood vessels that supply tumors—thereby limiting tumor growth and metastasis .

Anti-inflammatory Properties

Methyl punicate also possesses anti-inflammatory effects . It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in chronic inflammatory conditions .

The mechanisms through which methyl punicate exerts its biological effects involve several pathways:

- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, particularly at the G0/G1 phase.

- Apoptosis Induction : Methyl punicate promotes apoptosis (programmed cell death) in malignant cells through the activation of caspases.

- Inhibition of NF-kB Pathway : This compound can inhibit the NF-kB signaling pathway, which is often upregulated in cancer and inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the efficacy of methyl punicate in various biological contexts:

Applications and Future Directions

Given its promising biological activities, methyl punicate may have applications in:

- Cancer Treatment : As a potential adjunct therapy to enhance the efficacy of existing chemotherapeutics.

- Nutraceuticals : Due to its anti-inflammatory properties, it could be formulated into dietary supplements aimed at reducing inflammation.

Further research is needed to fully elucidate its mechanisms of action and to conduct clinical trials to assess its safety and efficacy in human populations.

Propriétés

IUPAC Name |

methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6-,9-8+,11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJYENXGDXRGDK-KDQYYBQISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\C=C\C=C/CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.